

Unraveling the Intricate Architecture of Mycalamide B: A Technical Guide

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Compound of Interest

Compound Name: Mycalamide B

Cat. No.: B1249835

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Introduction

Mycalamide B is a potent cytotoxic and antiviral polyketide natural product, first isolated from a marine sponge of the genus *Mycale*. Its complex molecular architecture and significant biological activity have made it a subject of intense research, driving efforts in total synthesis and mechanistic studies. This technical guide provides an in-depth exploration of the structural elucidation of **Mycalamide B**, detailing the key experimental methodologies, presenting the crucial spectroscopic data, and illustrating the logical workflow and biological context through diagrams.

Mycalamide B shares a close structural resemblance to Mycalamide A and the pederin family of natural products, all of which are known for their powerful inhibition of protein synthesis. Understanding the precise three-dimensional structure of **Mycalamide B** is paramount for elucidating its mechanism of action and for designing novel analogs with improved therapeutic potential.

Spectroscopic Data for Structural Elucidation

The determination of the planar structure and relative stereochemistry of **Mycalamide B** was primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The

following tables summarize the key ^1H and ^{13}C NMR data as reported in the seminal literature, which were instrumental in piecing together the molecular framework.

Table 1: ^1H NMR Spectroscopic Data for Mycalamide B

Position	δ (ppm)	Multiplicity	J (Hz)
3	4.05	d	9.5
4	1.95	m	
5	4.90	s	
5'	4.95	s	
6	2.55	m	
7	3.50	d	9.0
8	1.05	d	7.0
10	3.75	dd	9.5, 2.5
11	1.80	m	
12	1.65	m	
13	3.40	s	
14	3.95	m	
15	3.60	m	
16-Me	1.20	d	6.5
17	3.35	s	
18	3.15	s	
19-Me	0.95	d	7.0
20-Me	0.90	d	7.0

Note: Data is a representative compilation from literature citing the original work. Chemical shifts and coupling constants are subject to minor variations depending on the solvent and instrument frequency.

Table 2: ^{13}C NMR Spectroscopic Data for Mycalamide B

Position	δ (ppm)
1	171.5
2	98.0
3	75.0
4	40.0
5	145.0
5'	112.0
6	35.0
7	80.0
8	15.0
9	170.0
10	78.0
11	30.0
12	32.0
13	58.0
14	85.0
15	65.0
16-Me	20.0
17	60.0
18	55.0
19-Me	18.0
20-Me	16.0

Note: Data is a representative compilation from literature citing the original work.

Experimental Protocols

The structural elucidation of **Mycalamide B** relied on a series of meticulously executed experiments. The following protocols are based on the methodologies reported in the primary literature for the isolation and characterization of this class of compounds.

Isolation and Purification

- **Extraction:** The sponge material was repeatedly extracted with a mixture of methanol and dichloromethane.
- **Solvent Partitioning:** The crude extract was subjected to solvent-solvent partitioning between hexane, carbon tetrachloride, dichloromethane, and aqueous methanol to separate compounds based on polarity.
- **Chromatography:** The bioactive fractions were further purified using a combination of chromatographic techniques, including:
 - **Silica Gel Chromatography:** Both gravity-fed and flash column chromatography were employed for initial separation.
 - **High-Performance Liquid Chromatography (HPLC):** Reverse-phase HPLC was crucial for the final purification of **Mycalamide B** to homogeneity.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , COSY (Correlation Spectroscopy), and HMQC (Heteronuclear Multiple Quantum Coherence) spectra were acquired on a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl_3) or methanol (CD_3OD).
- **Mass Spectrometry:** High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and exact mass of the molecule, allowing for the deduction of the molecular formula.

Determination of Absolute Stereochemistry

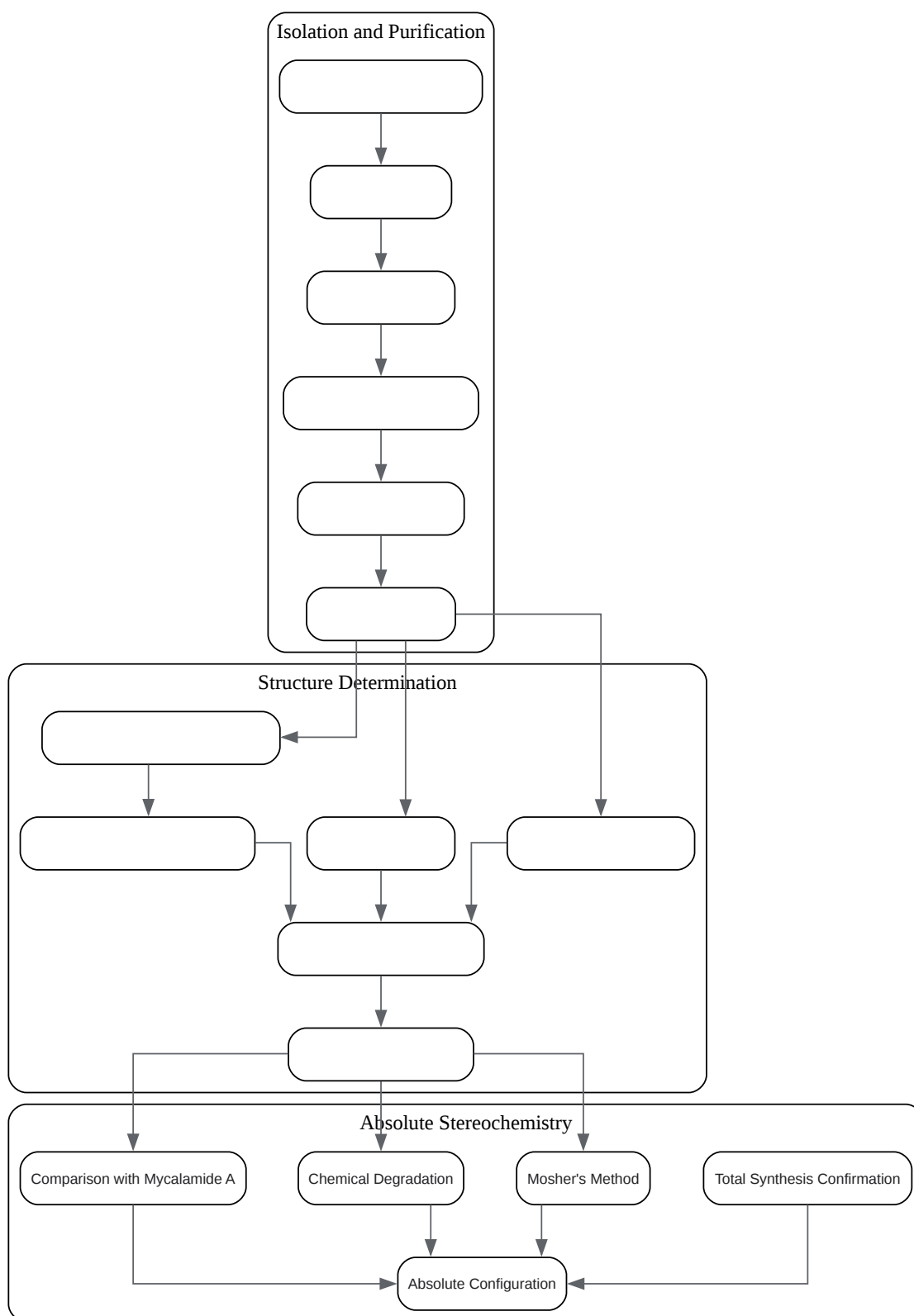
The absolute configuration of the stereogenic centers in **Mycalamide B** was a significant challenge. The original elucidation relied on a combination of techniques, including:

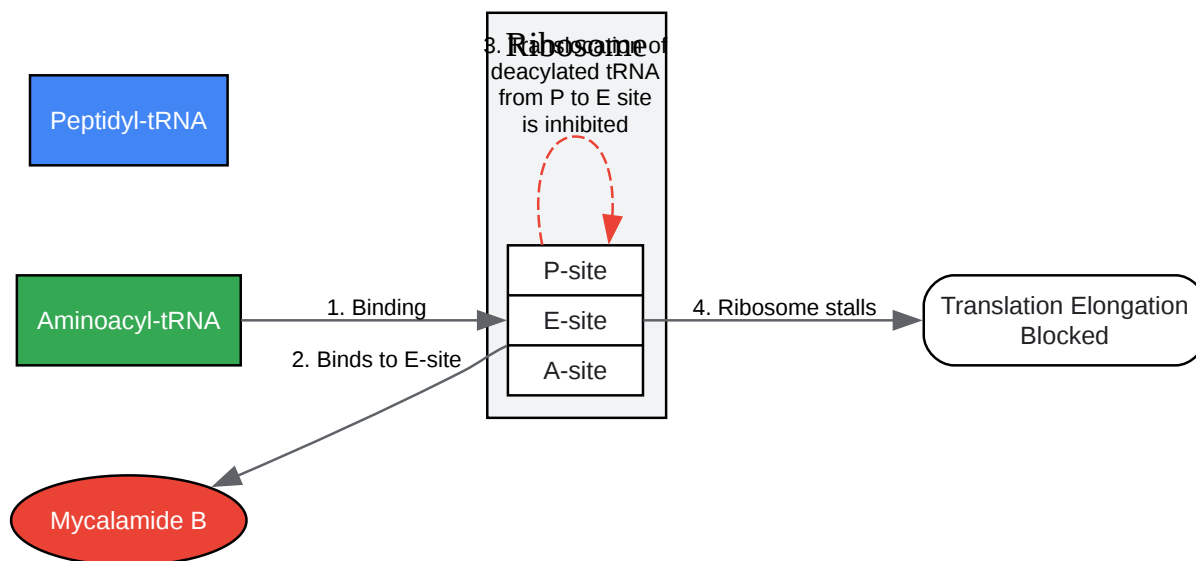
- Comparison with Mycalamide A: The close structural similarity and comparable spectroscopic data between Mycalamide A and B allowed for the assignment of several stereocenters by analogy.
- Chemical Degradation: Controlled chemical degradation of the molecule into smaller, identifiable fragments, whose stereochemistry could be determined by comparison with authentic samples.
- Mosher's Method: Esterification of free hydroxyl groups with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA) followed by ^1H NMR analysis of the resulting diastereomeric esters allowed for the assignment of the absolute configuration of the carbinol centers.
- Total Synthesis: Ultimately, the unambiguous confirmation of the absolute stereochemistry of **Mycalamide B** was achieved through its total synthesis, where the stereochemical outcome of each step was rigorously controlled.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the experimental work involved in determining the structure of **Mycalamide B**.





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